
Dabigatran Impurity F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dabigatran Impurity F, also known by its chemical name Ethyl 3- (1-methyl-2- ( ( (4- (N- ( (octyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-N- (pyridin-2-yl)-1H-benzo [d]imidazole-5-carboxamido)propanoate, is a compound with a molecular formula of C36H45N7O5 and a molecular weight of 655.8 . It is used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Dabigatran .
Synthesis Analysis
The synthesis of Dabigatran and its intermediates has been described in various patents . The process involves N-acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride to furnish nitro amino propanoate, which is then reduced to amino amide under catalytic hydrogenation conditions .Molecular Structure Analysis
The molecular structure of Dabigatran Impurity F involves complex organic compounds including benzimidazole and pyridine groups . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dabigatran Impurity F are complex and involve multiple steps . These include N-acylation, reduction, and catalytic hydrogenation .Aplicaciones Científicas De Investigación
Impurity Analysis and Quality Control
A comprehensive Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method has been developed for the separation and determination of potential related impurities of Dabigatran Etexilate (DAB) in both the drug substance and drug product. This method is validated and can be utilized for quality control, ensuring the specificity, precision, and accuracy of the drug and its impurities. The importance of controlling impurities is underscored as they are critical in determining the quality and safety of the drug substance (Nagadeep, Kamaraj, & Arthanareeswari, 2015).
Impurity Synthesis and Control
The synthesis of potential impurities of Dabigatran Etexilate has been explored, emphasizing the origin, control, and synthesis of these impurities from commercially available raw materials. These impurities are integral to the drug manufacturing process and can affect the quality of the drug substance. Understanding their synthesis and control is pivotal for impurity profiling, which is crucial for assessing the quality and safety of the drug (Reddy et al., 2017).
Stability and Impurity Profiling
An LC-MS method has been developed and validated to analyze Dabigatran Etexilate's impurity profile and estimate its stability profile according to ICH guidelines. This method has enabled the separation of 22 impurities in APIs from different sources. Understanding the relationship between the drug's stability study and its impurity profile is crucial for ensuring the drug's quality and safety (Arous & Al-Mardini, 2018).
Method Development and Validation for Impurities
New methods have been developed and validated for the quantitative determination of Dabigatran Etexilate and its impurities in pharmaceutical dosage forms. These methods are essential for ensuring the drug's efficacy and safety, providing specificity, precision, linearity, and accuracy in the determination of the drug and its impurities (Nawale et al., 2018).
Propiedades
Número CAS |
211915-07-0 |
|---|---|
Nombre del producto |
Dabigatran Impurity F |
Fórmula molecular |
C36H45N7O5 |
Peso molecular |
655.79 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
O-Octyl Dabigatran Ethyl Ester; N-[[2-[[[4-[Imino[[(octyloxy)carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



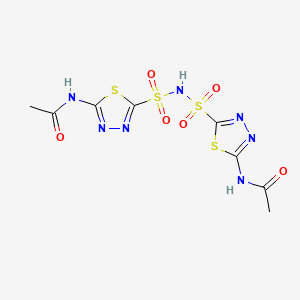
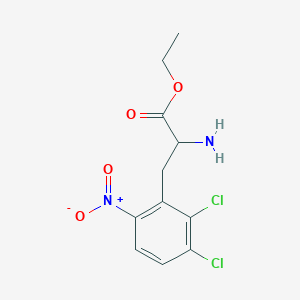

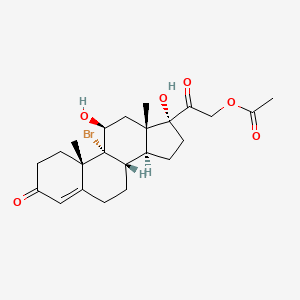
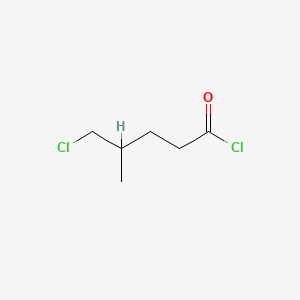
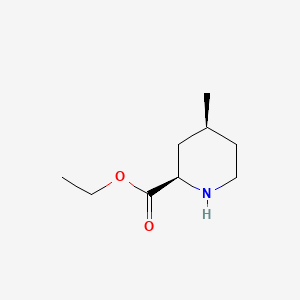
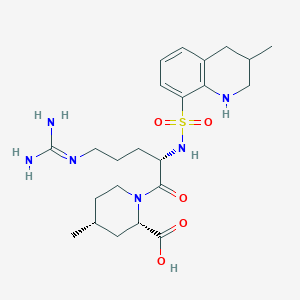
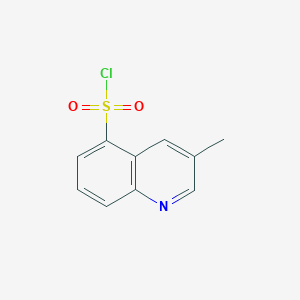

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)
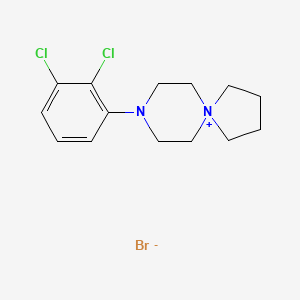
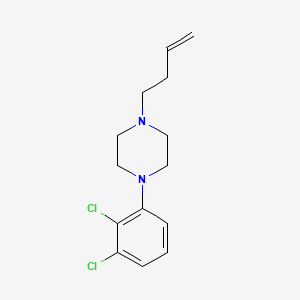
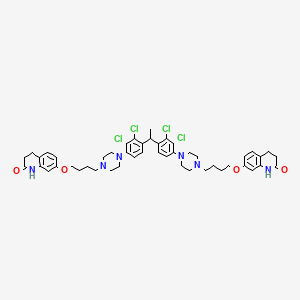
![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)